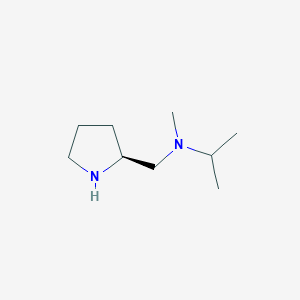
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Descripción general
Descripción
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine, also known as IPMPA, is a chemical compound that has gained attention in scientific research due to its potential applications as a ligand in drug discovery and as a precursor for the synthesis of various bioactive molecules. IPMPA is a chiral compound that exists in two enantiomeric forms, (S)-IPMPA and (R)-IPMPA, with (S)-IPMPA being the more biologically active form.
Mecanismo De Acción
The exact mechanism of action of Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of reactions and as a ligand by coordinating with metal ions to facilitate catalysis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity, making it a promising candidate for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine in lab experiments include its high chemical stability, low toxicity, and ability to control the stereochemistry of reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and manipulation.
Direcciones Futuras
There are several future directions for the research on Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine. One area of focus is the design and synthesis of new chiral ligands and catalysts using this compound as a building block. Another area of interest is the development of new synthetic routes for the synthesis of this compound and its derivatives. Additionally, the investigation of the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in drug discovery.
Aplicaciones Científicas De Investigación
Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has been extensively studied for its potential applications in drug discovery. It can act as a chiral auxiliary in the synthesis of various bioactive molecules, such as β-lactams, amino acids, and heterocycles. It can also be used as a ligand in the design and synthesis of metal-based catalysts for organic transformations. Furthermore, this compound can serve as a building block for the synthesis of various chiral ligands and drugs.
Propiedades
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)7-9-5-4-6-10-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJJLWXPQCN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[((R)-1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3235221.png)
![N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide](/img/structure/B3235228.png)
![N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B3235236.png)
![2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B3235245.png)
![2-[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B3235246.png)

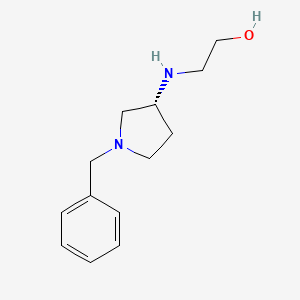
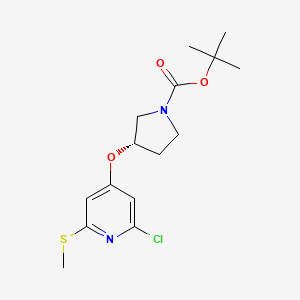
![Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride](/img/structure/B3235261.png)
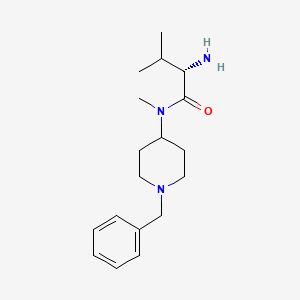
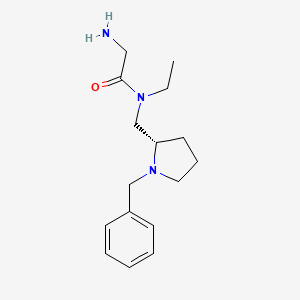
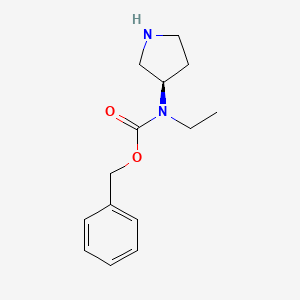
![[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B3235310.png)